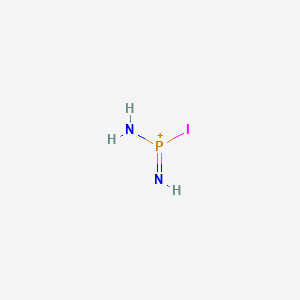
Amino(imino)iodophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(imino)iodophosphanium is a unique compound characterized by the presence of amino, imino, and iodophosphane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino(imino)iodophosphanium typically involves the reaction of phosphane derivatives with amino and imino compounds under controlled conditions. One common method includes the oxidative preparation of α-imino esters from glycinates using oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), CuOAc, or Ru(bpy)3Cl2/light, followed by in situ Mannich reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino(imino)iodophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amino and imino derivatives.
Scientific Research Applications
Amino(imino)iodophosphanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of amino(imino)iodophosphanium involves its interaction with molecular targets through its amino, imino, and iodophosphane groups. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Amino(imino)iodophosphanium can be compared with other similar compounds, such as:
Imino acids: These compounds contain both imine and carboxyl functional groups and are structurally related to amino acids.
Aminophosphine oxides: These compounds contain a P-N bond and are used as ligands in coordination chemistry.
Non-proteinogenic amino acids: These amino acids are not genetically encoded and have unique properties compared to standard amino acids.
Properties
CAS No. |
59730-26-6 |
|---|---|
Molecular Formula |
H3IN2P+ |
Molecular Weight |
188.916 g/mol |
IUPAC Name |
amino-imino-iodophosphanium |
InChI |
InChI=1S/H3IN2P/c1-4(2)3/h(H3,2,3)/q+1 |
InChI Key |
SODCBRGJYBAJIN-UHFFFAOYSA-N |
Canonical SMILES |
N[P+](=N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
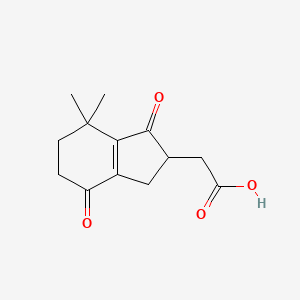
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
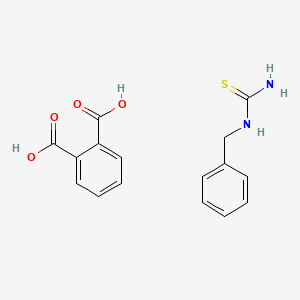
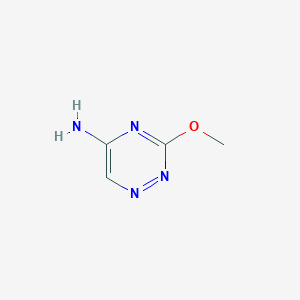
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


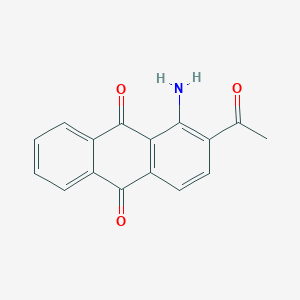
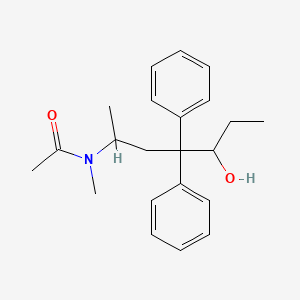
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
